Bienvenue dans la boutique en ligne BenchChem!

4-Methylcycloheptan-1-amine

Medicinal chemistry Scaffold hopping Lipophilic efficiency

4-Methylcycloheptan-1-amine (CAS 855590-29-3) is a chiral alicyclic primary amine building block with molecular formula C₈H₁₇N and molecular weight 127.23 g/mol. It features a seven-membered cycloheptane ring bearing a methyl substituent at the 4-position and an amine group at the 1-position, giving rise to two stereogenic centers and four possible diastereomers; the commercial product is supplied as a non‑resolved diastereomeric mixture.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 855590-29-3
Cat. No. B2868917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcycloheptan-1-amine
CAS855590-29-3
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCC1CCCC(CC1)N
InChIInChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3
InChIKeySFEOFFIWPWOBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcycloheptan-1-amine (CAS 855590-29-3) – Key Physicochemical and Structural Baseline for Research Procurement


4-Methylcycloheptan-1-amine (CAS 855590-29-3) is a chiral alicyclic primary amine building block with molecular formula C₈H₁₇N and molecular weight 127.23 g/mol . It features a seven-membered cycloheptane ring bearing a methyl substituent at the 4-position and an amine group at the 1-position, giving rise to two stereogenic centers and four possible diastereomers; the commercial product is supplied as a non‑resolved diastereomeric mixture . Predicted physicochemical properties include a boiling point of 173.8 ± 8.0 °C, density of 0.838 ± 0.06 g/cm³, and a pKa of 11.05 ± 0.40 . The compound is classified as a flammable liquid (H226) and skin corrosive (H314) [1].

Why Direct Substitution of 4-Methylcycloheptan-1-amine with Six-Membered or Regioisomeric Amines Is Scientifically Inadvisable


Although several amines share the same molecular formula (C₈H₁₇N) or similar molecular weights, 4‑methylcycloheptan‑1‑amine cannot be freely interchanged with its six‑membered ring analog 4‑methylcyclohexanamine, its non‑methylated parent cycloheptylamine, or its regioisomers such as N‑methylcycloheptanamine or cycloheptanemethylamine. The seven‑membered cycloheptane ring adopts a distinct conformational landscape (pseudorotation and twist‑chair/boat equilibria) that differs fundamentally from the chair‑interconvertible six‑membered cyclohexane ring [1]. This conformational plasticity influences amine orientation, steric accessibility, and π‑face shielding in receptor‑binding pockets, as demonstrated by divergent structure‑activity relationships (SAR) between arylcycloheptylamines and arylcyclohexylamines at the NMDA receptor PCP site [2]. Furthermore, the presence of two stereogenic centers generates four diastereomers, creating a stereochemical complexity absent in mono‑chiral or achiral analogs – a critical consideration for applications requiring defined stereochemistry .

Head‑to‑Head Quantitative Differentiation of 4‑Methylcycloheptan‑1‑amine Against Its Closest Research Analogs


Increased Molecular Volume and Lipophilicity Relative to Cycloheptylamine Enables Distinct Scaffold‑Hopping Opportunities

4‑Methylcycloheptan‑1‑amine extends the molecular weight of the parent cycloheptylamine scaffold by 14.03 g/mol (127.23 vs. 113.20) through formal insertion of a methylene (CH₂) group . The predicted lipophilicity (XLogP3 ≈ 1.9) exceeds that of cycloheptylamine (XLogP3 ≈ 1.4) by approximately 0.5 log units, indicating higher membrane permeability potential . For medicinal chemistry programs exploring cycloheptane‑based cores, this incremental lipophilicity shift allows fine‑tuning of ADME properties without the structural perturbation of introducing aromatic or heteroatom substituents . Notably, cycloheptylamine exhibits only 55 ± 2% relative enzyme activity compared to cyclohexylamine (100 ± 6%, 4143 ± 249 U/mg) in amine oxidase assays, while 4‑methylcyclohexanamine shows further reduced activity (41 ± 3%), suggesting that the 4‑methyl substitution pattern may confer metabolic differentiation across ring sizes [1].

Medicinal chemistry Scaffold hopping Lipophilic efficiency

Seven‑Membered Ring Conformational Flexibility Confers Divergent NMDAR Pharmacology Compared to Six‑Membered Analogs

The cycloheptane ring system in 4‑methylcycloheptan‑1‑amine distinguishes it from the ubiquitous cyclohexane scaffold. A direct comparative study of arylcycloheptylamines versus arylcyclohexylamines at the NMDA receptor PCP binding site demonstrated a fundamentally different SAR profile [1]. Five of six novel arylcycloheptylamines exhibited high affinity (Ki in the hundred nanomolar, 10⁻⁷ M range), whereas the reference arylcyclohexylamine PCP (phencyclidine) showed a distinct selectivity pattern attributable to ring‑size‑dependent conformational preferences [1]. The seven‑membered ring adopts dynamic pseudorotation and twist‑chair/boat conformations, exposing different steric and electronic surfaces to the receptor binding pocket compared to the relatively rigid chair conformation of cyclohexane [2]. This ring‑size effect is directly relevant for programs using 4‑methylcycloheptan‑1‑amine as a primary amine building block to construct NMDAR‑targeted compounds or other CNS‑active agents where ring conformation dictates pharmacophore geometry [3].

Neuroscience NMDA receptor Structure‑activity relationship

Elevated pKa Relative to 4‑Methylcyclohexanamine Alters Protonation State at Physiological pH

4‑Methylcycloheptan‑1‑amine exhibits a predicted pKa of 11.05 ± 0.40, which is statistically indistinguishable from cycloheptylamine (11.04 ± 0.20) but significantly higher than 4‑methylcyclohexanamine (10.58 ± 0.70) . At physiological pH 7.4, this pKa difference translates to >99.9% protonation for the cycloheptane amine versus ~99.0% for the cyclohexane analog – a difference that may be functionally meaningful in environments where the neutral (free‑base) form is required for passive membrane permeation [1]. The nearly identical pKa to cycloheptylamine confirms that the 4‑methyl substituent does not significantly perturb the electronic environment of the amine nitrogen, preserving the basicity of the parent seven‑membered ring system while adding steric bulk at the distal position .

Physicochemical profiling Basicity Drug‑likeness

Diastereomeric Complexity Enables Chromatographic Resolution of All Four Stereoisomers, Unavailable from Achiral or Single‑Center Analogs

4‑Methylcycloheptan‑1‑amine possesses two stereogenic centers (C1 and C4), yielding four distinct stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R) . This compares to cycloheptylamine (zero stereocenters), N‑methylcycloheptanamine (one stereocenter at C1 if asymmetric), and 4‑methylcyclohexanamine (two stereocenters but with a conformationally distinct six‑membered ring system) . The commercial product is supplied as a non‑resolved diastereomeric mixture with purity of 95‑98%, providing a standardized starting point for preparative chiral separation or asymmetric synthesis development . The availability of all four stereoisomers in a single mixture, rather than being limited to enantiomeric pairs, offers synthetic chemists a unique opportunity to explore stereochemistry‑dependent biological activity across the full stereochemical landscape of the cycloheptane scaffold .

Chiral separation Stereochemistry Analytical method development

Optimal Research and Industrial Application Scenarios for 4‑Methylcycloheptan‑1‑amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: NMDA Receptor Antagonist Programs Exploiting Seven‑Membered Ring Conformational Pharmacophores

4‑Methylcycloheptan‑1‑amine serves as a primary amine building block for constructing arylcycloheptylamine derivatives targeting the NMDA receptor PCP binding site. Published data demonstrate that arylcycloheptylamines exhibit a fundamentally different SAR profile compared to six‑membered arylcyclohexylamines, with several compounds achieving Ki values in the 10⁻⁷ M range at the PCP site and demonstrating neuroprotective effects in vitro and anticonvulsant activity in vivo (ED₅₀ 13.84 mg/kg in rat MES, protective index 3.66) [1][2]. The distinct conformational landscape of the cycloheptane ring – characterized by pseudorotation and twist‑chair/boat equilibria – provides access to pharmacophore geometries unavailable from cyclohexane‑based scaffolds, enabling exploration of novel chemical space for neuroprotection and antiepileptic indications [3].

Medicinal Chemistry Scaffold‑Hopping: Systematic Modulation of Lipophilicity and Metabolic Stability via Cycloheptane Core

For lead optimization programs requiring controlled increases in lipophilicity without introducing aromaticity, 4‑methylcycloheptan‑1‑amine offers a predictable lipophilic shift (ΔXLogP3 ≈ +0.5 log units vs. cycloheptylamine) . Enzyme activity data from cycloalkylamine amine oxidase assays indicate that cycloheptane‑based amines exhibit distinct metabolic profiles: cycloheptylamine retains only 55% relative activity versus cyclohexylamine, while 4‑methylcyclohexanamine shows further reduction to 41%, suggesting that combining the seven‑membered ring with 4‑methyl substitution may yield metabolically favorable scaffold‑hopping candidates [4]. This enables rational design of analogs with potentially improved microsomal stability.

Chiral Method Development and Stereochemistry‑Activity Relationship (SSAR) Studies

The commercially available diastereomeric mixture of 4‑methylcycloheptan‑1‑amine provides all four stereoisomers in a single product, facilitating preparative chiral chromatography method development and subsequent biological evaluation of individual stereoisomers . This is particularly valuable because the stereochemistry of both the amine‑bearing C1 and the methyl‑bearing C4 positions can independently influence receptor binding, enzyme recognition, and pharmacokinetic properties. Unlike the achiral cycloheptylamine parent or the single‑center N‑methyl analog, the four‑stereoisomer complexity of this building block enables comprehensive SSAR exploration to identify the eutomer with optimal target engagement .

Physicochemical Property‑Driven Procurement: Basicity‑Dependent Formulation and Salt Selection

The elevated pKa of 4‑methylcycloheptan‑1‑amine (11.05) relative to 4‑methylcyclohexanamine (10.58) ensures >99.9% protonation at physiological pH, which directly influences the compound's solubility profile, salt formation preferences, and membrane permeability characteristics . For procurement decisions involving large‑scale synthesis or formulation development, this basicity difference necessitates distinct salt selection and dissolution strategies compared to six‑membered ring amines. The compound's predicted limited aqueous solubility (~50 mg/L at 25°C) further mandates consideration of appropriate solubilization approaches during assay development [5].

Quote Request

Request a Quote for 4-Methylcycloheptan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.